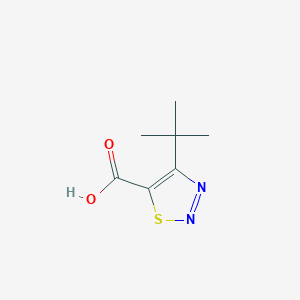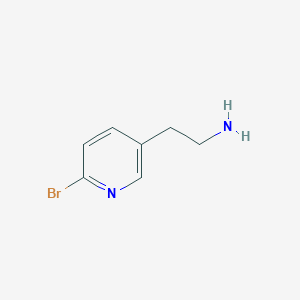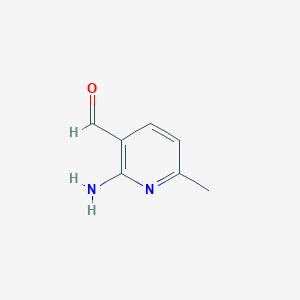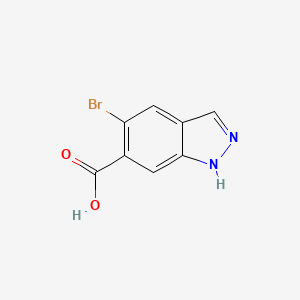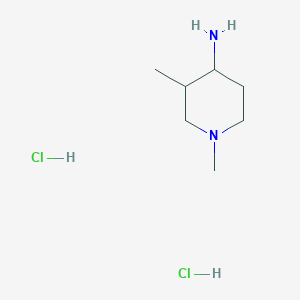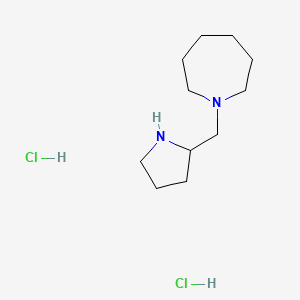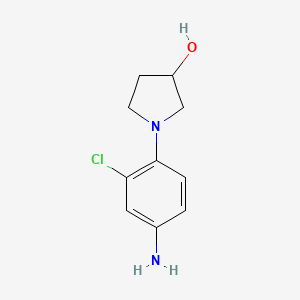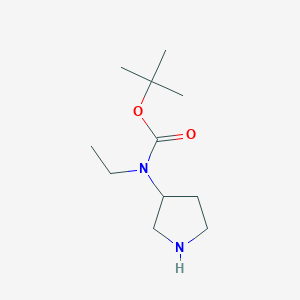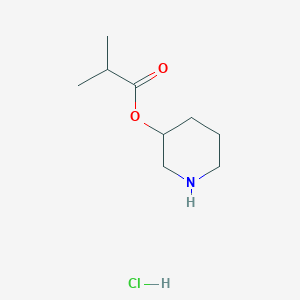
3-Piperidinyl 2-methylpropanoate hydrochloride
Übersicht
Beschreibung
3-Piperidinyl 2-methylpropanoate hydrochloride is a synthetic compound used primarily in scientific research. It has the molecular formula C9H18ClNO2 and a molecular weight of 207.69772 .
Molecular Structure Analysis
The molecular structure of 3-Piperidinyl 2-methylpropanoate hydrochloride consists of a piperidine ring attached to a 2-methylpropanoate group . The compound is a hydrochloride salt, indicating the presence of a chloride ion .Physical And Chemical Properties Analysis
3-Piperidinyl 2-methylpropanoate hydrochloride is a solid at room temperature . It has a molecular weight of 207.7 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
A series of hydrochlorides of aminopropanols, including compounds with a 3-piperidinyl structure, were synthesized and evaluated for their antibacterial and antioxidant properties. The research found that some hydrochlorides displayed moderate antibacterial activity, though no significant antioxidant properties were observed except for specific derivatives which exhibited high antioxidant activity (Гаспарян et al., 2011).
Pharmaceutical Applications
New fibrates containing a piperidine moiety were synthesized, with some showing superior activities in decreasing triglycerides, cholesterol, and blood sugar levels in animal models compared to a standard fibrate, bezafibrate. This highlights the potential for 3-piperidinyl derivatives in treating metabolic disorders (Komoto et al., 2000).
Antibacterial and Antifungal Activity
Novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds were synthesized and evaluated for their biological activities. These compounds demonstrated antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Ibiş et al., 2015).
Fluorescent Sensors for Metal Ions
Hydrazide-based fluorescent sensors incorporating piperidinyl groups were developed for the highly sensitive and selective detection of Cu2+ and Hg2+ in aqueous solutions. These findings are significant for environmental monitoring and the study of metal ion interactions in biological systems (Wang et al., 2014).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 4-carboxypiperidinium chloride was characterized, providing insights into the structural properties of piperidinium salts and their potential applications in materials science (Szafran et al., 2007).
Eigenschaften
IUPAC Name |
piperidin-3-yl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOVDMBZDSDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl 2-methylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




